molecular formula C20H27N3O3S2 B12245985 4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

4-cyclohexyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B12245985
M. Wt: 421.6 g/mol
InChI Key: AEMAUQGHAQWAAO-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyclohexyl group, a thianyl group, an oxadiazole ring, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the 1,2,4-oxadiazole ring through a cyclization reaction involving a thioamide and a nitrile oxide. The resulting oxadiazole intermediate is then subjected to further functionalization to introduce the thianyl and cyclohexyl groups. Finally, the benzene sulfonamide moiety is introduced through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and solvents that enhance reaction efficiency and selectivity is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The oxadiazole ring and sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclohexyl-N-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide
  • 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-thiazol-5-yl]methyl}benzene-1-sulfonamide

Uniqueness

4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide is unique due to the presence of the thianyl group and the oxadiazole ring, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and make it a valuable subject of study in various research fields .

Properties

Molecular Formula

C20H27N3O3S2

Molecular Weight

421.6 g/mol

IUPAC Name

4-cyclohexyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C20H27N3O3S2/c24-28(25,18-8-6-16(7-9-18)15-4-2-1-3-5-15)21-14-19-22-20(23-26-19)17-10-12-27-13-11-17/h6-9,15,17,21H,1-5,10-14H2

InChI Key

AEMAUQGHAQWAAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NO3)C4CCSCC4

Origin of Product

United States

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